molecular formula C8H5BrN2OS B1441965 6-Bromobenzo[D]isothiazole-3-carboxamide CAS No. 947691-81-8

6-Bromobenzo[D]isothiazole-3-carboxamide

Cat. No.: B1441965
CAS No.: 947691-81-8
M. Wt: 257.11 g/mol
InChI Key: UJUQKKQVABLGNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromobenzo[D]isothiazole-3-carboxamide is a chemical compound with the molecular formula C8H5BrN2OS. It belongs to the class of isothiazole derivatives, which are known for their diverse biological activities and potential therapeutic applications .

Scientific Research Applications

6-Bromobenzo[D]isothiazole-3-carboxamide has a wide range of scientific research applications, including:

Safety and Hazards

The safety information available indicates that 6-Bromobenzo[D]isothiazole-3-carboxamide may be harmful and precautionary measures should be taken when handling it .

Future Directions

Isothiazoles, including 6-Bromobenzo[D]isothiazole-3-carboxamide, are being intensively developed due to their significance in medicinal chemistry and organic synthesis . Future research may focus on developing eco-friendly synthetic strategies and exploring the potential applications of metal-free synthetic routes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromobenzo[D]isothiazole-3-carboxamide typically involves the bromination of benzo[D]isothiazole-3-carboxamide. One common method includes the following steps :

    Starting Material: Benzo[D]isothiazole-3-carboxamide.

    Bromination: The starting material is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane.

    Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures, typically around 25-40°C.

    Isolation: The product is isolated by filtration, washed with a suitable solvent, and dried to obtain this compound in high yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromobenzo[D]isothiazole-3-carboxamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative .

Mechanism of Action

The mechanism of action of 6-Bromobenzo[D]isothiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromobenzo[D]isothiazole-3-carboxamide is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and may contribute to its distinct biological activities. The bromine atom can also serve as a handle for further functionalization, making this compound a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

6-bromo-1,2-benzothiazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2OS/c9-4-1-2-5-6(3-4)13-11-7(5)8(10)12/h1-3H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUQKKQVABLGNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SN=C2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80723462
Record name 6-Bromo-1,2-benzothiazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80723462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947691-81-8
Record name 6-Bromo-1,2-benzothiazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80723462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromobenzo[D]isothiazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
6-Bromobenzo[D]isothiazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
6-Bromobenzo[D]isothiazole-3-carboxamide
Reactant of Route 4
6-Bromobenzo[D]isothiazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
6-Bromobenzo[D]isothiazole-3-carboxamide
Reactant of Route 6
6-Bromobenzo[D]isothiazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.